molecular formula C10H8BrFO2 B13290265 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

Cat. No.: B13290265
M. Wt: 259.07 g/mol
InChI Key: DBIPSCRCOVGITR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)butane-1,3-dione is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a butane-1,3-dione group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the phenyl ring is treated with bromine and fluorine sources. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione group to alcohols or alkanes.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)butane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can participate in halogen bonding, influencing its binding affinity to biological targets. Additionally, the butane-1,3-dione moiety can undergo keto-enol tautomerism, affecting its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-chlorophenyl)butane-1,3-dione
  • 1-(5-Bromo-2-iodophenyl)butane-1,3-dione
  • 1-(5-Fluoro-2-chlorophenyl)butane-1,3-dione

Comparison: 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to its analogs, the compound exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3

InChI Key

DBIPSCRCOVGITR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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